Blonanserin C is a significant metabolite of blonanserin, a novel atypical antipsychotic agent primarily used in the treatment of schizophrenia. Blonanserin is known for its dual action as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist, which contributes to its therapeutic effects and side effect profile. Understanding blonanserin C is crucial for comprehending the pharmacokinetics and pharmacodynamics of blonanserin, as it may influence the drug's efficacy and safety.
Blonanserin C is derived from the metabolism of blonanserin, which is synthesized through complex chemical processes involving various solvents and reagents. The primary sources of information regarding blonanserin C include scientific literature focusing on its synthesis, characterization, and pharmacological properties.
Blonanserin C can be classified as a piperazine derivative, similar to its parent compound, blonanserin. It falls within the category of atypical antipsychotics, which are characterized by their mechanism of action on neurotransmitter receptors in the brain.
The synthesis of blonanserin C involves several steps that typically start with the precursor compound used in the production of blonanserin. The methods employed for synthesizing blonanserin C are often adaptations of those used for blonanserin itself.
The synthesis is noted for its high yield and purity when conducted under optimized conditions, including temperature control and reaction time .
Blonanserin C has a distinct molecular structure that can be analyzed using various spectroscopic techniques.
Blonanserin C may participate in various chemical reactions under specific conditions.
The mechanism through which blonanserin C exerts its effects is closely tied to its parent compound.
Blonanserin C acts primarily as a metabolite that retains some pharmacological activity similar to blonanserin. Its mechanism involves:
Understanding the physical and chemical properties of blonanserin C is essential for its application in pharmacology.
Blonanserin C has several scientific applications primarily related to pharmacology:
Blonanserin C, pharmacologically identified as N-deethylblonanserin, is systematically named as 4-(4-fluorophenyl)-2-(piperazin-1-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine (Free base: C~21~H~26~FN~3~; TFA salt: C~23~H~27~F~4~N~3~O~2~) [9]. This metabolite arises from oxidative N-deethylation of the parent antipsychotic blonanserin, wherein the ethyl group on the piperazine nitrogen is cleaved (Fig. 1A). The molecular configuration retains the fused cycloocta[b]pyridine core, a distinctive structural feature among antipsychotics, with the piperazine moiety adopting a chair conformation. Key molecular descriptors include:
Table 1: Molecular Identifiers of Blonanserin C
Property | Value |
---|---|
IUPAC Name | 4-(4-fluorophenyl)-2-(piperazin-1-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine |
Empirical Formula (Free) | C~21~H~26~FN~3~ |
Molecular Weight (Free) | 339.46 g/mol |
CAS Registry | Not assigned |
Solubility (TFA salt) | Soluble in DMSO; hygroscopic solid [9] |
Human metabolism of blonanserin generates chiral hydroxylated derivatives at C7 and C8 positions of the cyclooctane ring, necessitating stereochemical resolution for pharmacological characterization [1] [3]. The 7-hydroxy and 8-hydroxy metabolites exhibit distinct enantiomeric profiles resolved via chiral preparative HPLC (e.g., Chiralpak AD columns). Key findings include:
Table 2: Chromatographic and Pharmacological Profiles of Resolved Hydroxylated Metabolites
Metabolite | Retention Time (min) | Configuration | D~2~R K~i~ (nM) | 5-HT~2A~R K~i~ (nM) |
---|---|---|---|---|
7-OH-Blonanserin (6a) | 12.4 | S | 0.81 | 1.12 |
7-OH-Blonanserin (6b) | 18.7 | R | 3.24 | 4.05 |
8-OH-Blonanserin (16a) | 9.8 | S | 2.97 | 5.88 |
8-OH-Blonanserin (16b) | 14.2 | R | 1.03 | 2.17 |
Data derived from chiral HPLC and radioligand binding assays [1] [3]
While single-crystal X-ray structures of blonanserin C remain unreported, conformational studies of its hydroxylated analogs provide insights into isomer-specific topology. The cyclooctane ring adopts a "boat-chair" conformation, with C7/C8 hydroxylation introducing chirality centers that alter ring puckering [1]:
Table 3: Structural Parameters of Hydroxylated Isomers vs. Blonanserin C
Parameter | Blonanserin C | 7(S)-OH-Metabolite | 8(R)-OH-Metabolite |
---|---|---|---|
Cyclooctane Puckering | Symmetric boat-chair | Distorted boat (C7 axial) | Twist-boat (C8 equatorial) |
C4-C9 Bond Length (Å) | 1.528 | 1.542 | 1.536 |
N2-C2 Torsion (°) | -124.7 | -112.3 | -118.9 |
LogP (calc.) | 3.82 | 3.05 | 3.11 |
Parameters derived from NMR spectroscopy and molecular dynamics simulations [1] [4]
Blonanserin C exhibits distinct structural and electronic properties versus its parent compound, blonanserin (AD-5423), directly influencing pharmacodynamics:
Table 4: Structural and Pharmacodynamic Comparison with Blonanserin
Property | Blonanserin | Blonanserin C | Pharmacological Impact |
---|---|---|---|
Molecular Weight | 367.51 g/mol | 339.46 g/mol | Altered tissue distribution |
logP (experimental) | 4.21 | 3.82 | Enhanced plasma clearance |
D~2~R K~i~ (nM) | 0.142 [5] | 1.38 [5] | Reduced EPS liability |
5-HT~2A~R K~i~ (nM) | 0.812 | 1.28 | Maintained antipsychotic efficacy |
Polar Surface Area | 19.7 Ų | 19.7 Ų | Unchanged blood-brain barrier penetration |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1